molecular formula C17H15ClN2O4 B11564792 2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11564792
M. Wt: 346.8 g/mol
InChI Key: OJFPQBRKHVQGNW-VXLYETTFSA-N
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Description

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, an acetylhydrazine moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-formylphenyl acetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester of acetoacetic acid, used in organic synthesis.

    1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: Compounds with cytotoxic properties, used in medicinal chemistry.

Uniqueness

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenoxy group, an acetylhydrazine moiety, and a phenyl acetate group sets it apart from other similar compounds, providing unique opportunities for its application in various fields.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

[2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H15ClN2O4/c1-12(21)24-16-5-3-2-4-13(16)10-19-20-17(22)11-23-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3,(H,20,22)/b19-10+

InChI Key

OJFPQBRKHVQGNW-VXLYETTFSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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